molecular formula C8H6N4O5 B565173 Nitrofurantoin-13C3 CAS No. 1217226-46-4

Nitrofurantoin-13C3

Cat. No. B565173
M. Wt: 241.136
InChI Key: NXFQHRVNIOXGAQ-PZGYLZBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrofurantoin-13C3 is a modified form of Nitrofurantoin, a medication used to treat urinary tract infections caused by certain types of bacteria . The addition of the isotope Carbon-13 to the compound allows for more accurate tracking of its metabolic pathways and distribution in the body .


Molecular Structure Analysis

Nitrofurantoin-13C3 has the empirical formula 13C3C5H6N4O5 . Its molecular weight is 241.14 . The SMILES string representation is [O-]N+c1ccc(\C=N\N2[13CH2]13CN[13C]2=O)o1 .


Chemical Reactions Analysis

Nitrofurantoin-13C3 is activated by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .

Scientific Research Applications

1. Application in the field of Antimicrobial Chemotherapy Nitrofurantoin is widely used as a first-line therapy for uncomplicated lower urinary tract infection (UTI) . It’s a nitrofuran antibiotic that has shown good clinical and microbiological efficacy for UTI caused by common uropathogens .

Methods of application Nitrofurantoin is administered orally and rapidly reaches therapeutic concentrations in the urine . It’s typically given for 5 or 7 days . If given for only 3 days, nitrofurantoin’s clinical efficacy was diminished .

2. Application in the field of Analytical Chemistry Nitrofurantoin-13C3 is used as an analytical standard .

3. Application in the field of Veterinary Medicine Nitrofurantoin is also used in veterinary medicine for the treatment of urinary tract infections in pets .

Methods of application The drug is administered orally to the pet, and the dosage depends on the weight and condition of the animal. It’s important to complete the full course of treatment as prescribed by the veterinarian .

4. Application in the field of Pharmacokinetics Nitrofurantoin’s pharmacokinetics have been extensively studied to understand its absorption, distribution, metabolism, and excretion .

Methods of application These studies involve administering the drug to subjects (often laboratory animals) and then taking samples (like blood or urine) at various time points. The samples are then analyzed to determine the concentration of the drug .

Results or outcomes The results of these studies provide valuable information about the drug’s pharmacokinetics. For example, Nitrofurantoin is rapidly absorbed and excreted, reaching therapeutic levels in the urine . This information can guide dosage decisions and help predict the drug’s effects in the body .

5. Application in the field of Mass Spectrometry Nitrofurantoin-13C3 is used in the field of mass spectrometry .

6. Application in the field of Antimicrobial Stewardship Nitrofurantoin is used in antimicrobial stewardship programs to optimize antibiotic therapy for urinary tract infections .

Methods of application In the context of antimicrobial stewardship, Nitrofurantoin is prescribed according to evidence-based guidelines. The dosage and duration of treatment are carefully selected to maximize efficacy while minimizing the risk of resistance .

Results or outcomes The use of Nitrofurantoin in antimicrobial stewardship has contributed to effective management of urinary tract infections, potentially reducing rates of sepsis . It also helps in reducing the selective pressure driving resistance amongst colonizing microbial flora .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Nitrofurantoin-13C3 . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . Nitrofurantoin-13C3, being a labeled version of Nitrofurantoin, could be used in future research to better understand the metabolic pathways and distribution of Nitrofurantoin in the body .

properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i4+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQHRVNIOXGAQ-PZGYLZBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676069
Record name 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrofurantoin-13C3

CAS RN

1217226-46-4
Record name 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217226-46-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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